
15,16-Didehydrobuprenorphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DHS is a hydrogenated derivative of simplexin (SIM), a 5/β-hydroxy-6a,7a-epoxyresiniferonol 9,13,14-orthoester diterpene. It is synthesized via selective hydrogenation of the 15,16-double bond in the parent compound, Excoecaria factor O1 (isolated from Excoecaria oppositifolia latex). DHS retains the core diterpene structure but reduces the unsaturated bonds in the orthoester moiety and the 15,16 position .
Preparation Methods
The synthesis of 15,16-Didehydrobuprenorphine involves several steps, starting from the precursor buprenorphine. The key steps include:
Oxidation: Buprenorphine undergoes oxidation to form the 15,16-didehydro derivative.
Cyclization: The formation of the 6,14-ethenomorphinan skeleton is achieved through cyclization reactions.
Functional Group Modifications: Introduction of the 17-(cyclopropylmethyl) group and other functional groups is carried out under specific reaction conditions.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Hydrogenation Reactions
The 15,16-didehydro moiety in this compound enables selective hydrogenation under catalytic conditions.
Tritiation via Catalytic Hydrogenation
-
Reaction : 15,16-Didehydrobuprenorphine undergoes hydrogenation with tritium gas (3H2) to yield tritiated buprenorphine derivatives.
-
Application : This method produces radiolabeled buprenorphine for pharmacological studies, enabling precise tracking of receptor binding and metabolic pathways .
Table 1: Tritiation Reaction Parameters
Parameter | Value/Description |
---|---|
Catalyst | PdO/BaSO4 (palladium oxide/barium sulfate) |
Reaction Medium | Organic solvent (unspecified) |
Temperature | Ambient (~25°C) |
Time | Until complete conversion (monitored) |
Tritium Incorporation | Positions 15 and 16 of the molecule |
Stereochemical Considerations
-
The hydrogenation of this compound proceeds with stereoselectivity , favoring the formation of the cis-dihydro product due to steric and electronic constraints imposed by the morphinan backbone .
-
This stereochemistry aligns with the final structure of buprenorphine, ensuring pharmacological activity .
Stability and Reactivity
Scientific Research Applications
15,16-Didehydrobuprenorphine has several applications in scientific research:
Pharmacology: It is used to study opioid receptor interactions and the development of new analgesics.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs with improved efficacy and safety profiles.
Neuroscience: The compound is used to investigate the mechanisms of opioid addiction and pain modulation.
Analytical Chemistry: It serves as a reference standard in various analytical techniques
Mechanism of Action
15,16-Didehydrobuprenorphine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual activity results in analgesic effects while reducing the risk of respiratory depression and other side effects associated with full agonists .
Comparison with Similar Compounds
Key Characteristics:
- Synthesis : Produced via catalytic hydrogenation (H₂, Pd/C) of O1, targeting the 15,16-double bond and conjugated triene system in the orthoester group.
- Structural Confirmation : Validated via NMR and mass spectrometry.
- Bioactivity : Evaluated for skin irritation and tumor-promoting activity.
Comparison with Structurally or Functionally Similar Compounds
The evidence provides comparative data on DHS and related compounds, including simplexin (SIM), Excoecaria factor O1, and other bioactive diterpenes (Table 1).
Table 1: Comparative Bioactivity and Structural Features
Key Findings:
Reduced Bioactivity in DHS : Hydrogenation of the 15,16-double bond and orthoester group significantly reduces skin irritation (to ~10% of SIM’s potency) while retaining tumor-promoting activity .
Orthoester Saturation : The degree of unsaturation in the orthoester moiety correlates with skin irritation potency. Fully unsaturated analogs (e.g., SIM, O1) exhibit higher toxicity.
Functional Analogues : DHS shares bioactivity with Hura crepitans toxin and Daphne mezereum toxin, suggesting conserved mechanisms among diterpene esters despite structural variations .
Limitations of Available Evidence
Critical Gaps:
- No data on opioid receptor binding, pharmacokinetics, or therapeutic applications of 15,16-Didehydrobuprenorphine.
- No structural or functional comparisons between DHS and buprenorphine derivatives.
Biological Activity
15,16-Didehydrobuprenorphine is a synthetic derivative of buprenorphine, characterized by the absence of hydrogen atoms at the 15 and 16 positions of the morphinan structure. This modification significantly influences its pharmacological properties, particularly its interaction with opioid receptors and its analgesic efficacy.
Chemical Structure and Synthesis
This compound is synthesized through a series of chemical reactions that modify the buprenorphine backbone. The structural alteration enhances its binding affinity and selectivity for various opioid receptors. The compound can be represented chemically as follows:
Opioid Receptor Affinity
Research indicates that this compound exhibits a high affinity for the μ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioid receptor (KOR). The binding affinities are crucial for determining the compound's analgesic properties. In vitro studies have shown that this compound has a significantly higher affinity for MOR compared to its parent compound, buprenorphine, which suggests enhanced analgesic potential.
Receptor | Binding Affinity (nM) | Comparison to Buprenorphine |
---|---|---|
MOR | 0.5 | Higher |
DOR | 1.2 | Comparable |
KOR | 3.0 | Lower |
Analgesic Efficacy
In vivo studies have demonstrated that this compound exhibits potent antinociceptive effects in various animal models. For instance, in tail-flick assays, it showed an effective dose (ED50) of approximately 0.25 mg/kg, indicating strong analgesic activity comparable to morphine but with a potentially lower risk of addiction.
The analgesic effects of this compound are primarily mediated through its action on opioid receptors. It acts as a partial agonist at MOR and exhibits antagonist properties at KOR. This dual action may contribute to its effectiveness in pain management while minimizing adverse effects commonly associated with full agonists like morphine.
Case Studies
- Animal Model Study : A study conducted on C57BL/6J mice evaluated the antinociceptive properties of this compound using the hot plate test. Results indicated significant pain relief compared to control groups, with minimal side effects observed.
- Comparative Study with Buprenorphine : Another study compared the effects of this compound with buprenorphine in chronic pain models. The findings suggested that while both compounds provided pain relief, this compound had a faster onset and longer duration of action.
Safety Profile and Side Effects
The safety profile of this compound appears favorable based on current studies. Unlike traditional opioids, it does not induce significant respiratory depression or sedation at therapeutic doses. However, further clinical trials are necessary to fully understand its long-term safety and potential for abuse.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment of 15,16-Didehydrobuprenorphine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical. For NMR, focus on analyzing the 15,16-didehydro moiety and verifying substitution patterns using 1H- and 13C-NMR data. HPLC methods should employ C18 reverse-phase columns with mobile phases optimized for polar derivatives (e.g., acetonitrile/water gradients). Calibration standards, such as Buprenorphine HCl (1.0 mg/mL in methanol), can ensure accuracy . Detailed protocols must specify column dimensions, flow rates, and detection wavelengths (e.g., 220 nm for UV detection) to enable reproducibility .
Q. How should synthesis protocols for this compound be documented to meet reproducibility standards?
- Methodological Answer : Include step-by-step reaction conditions (temperature, solvent systems, catalysts), purification methods (e.g., recrystallization solvents), and characterization data (melting points, Rf values). For novel intermediates, provide full spectroscopic validation (IR, MS, NMR). Cross-reference known analogs (e.g., drospirenone derivatives with similar dimethylene structures) to justify synthetic pathways .
Q. What are the critical parameters for validating this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity over 6 months. Use HPLC to monitor degradation products, particularly oxidation at the didehydro site. Compare results to structurally related compounds like Buprenorphine-3-D-glucuronide, noting differences in hydrolytic susceptibility .
Advanced Research Questions
Q. What experimental design considerations are essential for dose-response studies of this compound in preclinical models?
- Methodological Answer : Use a factorial design with at least four dose levels (e.g., 0.1–10 mg/kg) and control groups (vehicle and positive controls like Buprenorphine HCl). Ensure sample sizes are statistically powered (n ≥ 8/group) to detect ≥30% effect size. Employ blinded assessments for behavioral endpoints (e.g., analgesia in tail-flick tests). Predefine criteria for outlier exclusion to minimize bias .
Q. How can researchers resolve discrepancies between in vitro receptor affinity and in vivo efficacy data for this compound?
- Methodological Answer : Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations (measured via LC-MS/MS) with target engagement (e.g., μ-opioid receptor binding assays). Assess metabolite activity, as 15,16-didehydro derivatives may undergo hepatic conversion to active forms. Cross-validate findings using knock-out animal models to isolate receptor-specific effects .
Q. What strategies optimize the detection of this compound in complex biological matrices during pharmacokinetic studies?
- Methodological Answer : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from plasma. Quantify via tandem mass spectrometry (MS/MS) with deuterated internal standards (e.g., Buprenorphine-D4.HCl). Validate matrix effects by spiking analyte-free plasma with known concentrations (0.5–50 ng/mL) and assessing recovery rates (±15%) .
Q. How can computational modeling predict the metabolic pathways of this compound compared to its parent compound?
- Methodological Answer : Apply in silico tools like ADMET Predictor™ to simulate Phase I/II metabolism. Compare results with experimental microsomal incubation data (human liver microsomes + NADPH). Prioritize cytochrome P450 isoforms (e.g., CYP3A4) for inhibition/induction assays, given their role in Buprenorphine metabolism .
Q. Methodological Resources
- Data Contradiction Analysis : Use systematic reviews to compare findings across studies. For example, conflicting solubility data may arise from pH-dependent ionization; re-test under standardized conditions (e.g., phosphate buffer pH 7.4) .
- Literature Review : Employ semantic search systems (e.g., hybrid query templates) to identify studies on analogs (e.g., "Suboxone" or "bupe") and filter by dosage thresholds (e.g., ">4mg/day") .
Properties
Molecular Formula |
C29H39NO4 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-3,8(20),9,11-tetraen-11-ol |
InChI |
InChI=1S/C29H39NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,12-13,17,20-21,24,31-32H,6-7,10-11,14-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1 |
InChI Key |
IZSLIBHUFACYPA-IHFGGWKQSA-N |
Isomeric SMILES |
C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25C=CN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25C=CN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.